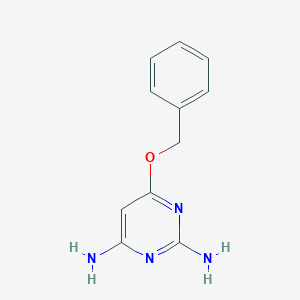

2,6-Diamino-4-(benzyloxy)pyrimidine

概要

説明

“2,6-Diamino-4-(benzyloxy)pyrimidine” is a chemical compound with the CAS number 100061-59-4 . It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .

Synthesis Analysis

The synthesis of “2,6-Diamino-4-(benzyloxy)pyrimidine” and its analogs has been a subject of research. For instance, a study discussed the synthesis of 1-aryl-4,6-diamino-1,2-dihydrotriazines, which are analogs of cycloguanil, as new inhibitors of influenza A and B virus . Another research mentioned the synthesis of 2,4-diamino-6-substituted pyrimidines .

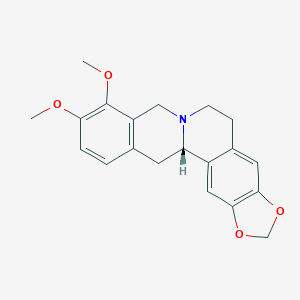

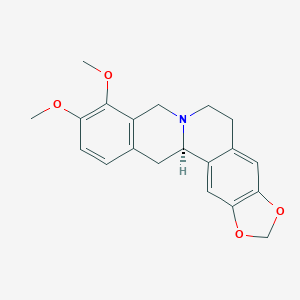

Molecular Structure Analysis

The molecular structure of “2,6-Diamino-4-(benzyloxy)pyrimidine” is related to its parent compound, pyrimidine. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .

科学的研究の応用

Lowering Blood Pressure and Treating Parkinson’s Disease

2,6-Diamino-4-N(R1R2)-pyrimidine N-oxide, a derivative of 2,6-Diamino-4-(benzyloxy)pyrimidine, has been found to have the functions of lowering blood pressure and treating Parkinson’s disease .

Treatment of Androgenetic Alopecia Syndrome

This compound can also be used to treat androgenetic alopecia syndrome by topical stimulation of hair growth and baldness recovery, as well as by increasing prostaglandin endoperoxide .

Catalyst in Chemical Reactions

Nano-CoCr2O4 catalysts have been used in the N-oxidation of 2,6-diamino-4-chloropyrimidine with H2O2 in ethanol solution at 50°C to obtain the intermediate 2,6-diamino-4-chloropyrimidine N-oxide .

Anti-inflammatory Activities

Pyrimidines, including 2,6-Diamino-4-(benzyloxy)pyrimidine, display a range of pharmacological effects including anti-inflammatory activities .

Antibacterial, Antiviral, Antifungal, Antituberculosis Activities

Pyrimidines are known to exhibit antibacterial, antiviral, antifungal, and antituberculosis activities .

Anticancer and Hepatoprotective Agents

Heterocycles incorporating a pyrimidopyrimidine scaffold, which includes 2,6-Diamino-4-(benzyloxy)pyrimidine, have aroused great interest from researchers in the field of medical chemistry because of their privileged biological activities; they are used as anticancer, and hepatoprotective agents .

特性

IUPAC Name |

6-phenylmethoxypyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c12-9-6-10(15-11(13)14-9)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H4,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVIHQMTVQZOYCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC(=NC(=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Benzyloxy)pyrimidine-2,4-diamine | |

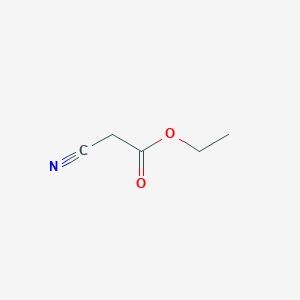

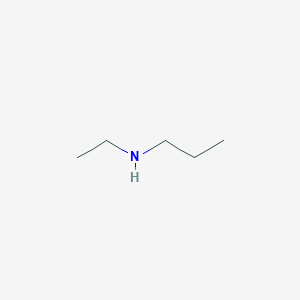

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2,4-Bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B33219.png)

![(1S,4S,5R,6S)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B33229.png)

![Tert-butyl-[[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-dimethylsilane](/img/structure/B33232.png)